molecular formula C17H20BrNO B5008468 N-(2-bromophenyl)adamantane-1-carboxamide

N-(2-bromophenyl)adamantane-1-carboxamide

Cat. No.: B5008468
M. Wt: 334.2 g/mol
InChI Key: YPMSFTHDCZIYTF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Properties

IUPAC Name

N-(2-bromophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSFTHDCZIYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)adamantane-1-carboxamide typically involves the following steps:

    Bromination of Phenyl Group: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 2-bromophenyl.

    Formation of Adamantane-1-carboxylic Acid: Adamantane is oxidized to form adamantane-1-carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Amidation Reaction: The 2-bromophenyl group is then coupled with adamantane-1-carboxylic acid through an amidation reaction. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium dichromate (K2Cr2O7) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.

Major Products Formed

    Substitution: Formation of substituted adamantane derivatives.

    Oxidation: Formation of adamantane oxides.

    Reduction: Formation of reduced adamantane derivatives.

    Hydrolysis: Formation of adamantane-1-carboxylic acid and corresponding amine.

Scientific Research Applications

N-(2-bromophenyl)adamantane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and stability.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the adamantane core provides structural stability. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)adamantane-1-carboxamide
  • N-(2-fluorophenyl)adamantane-1-carboxamide
  • N-(2-iodophenyl)adamantane-1-carboxamide

Uniqueness

N-(2-bromophenyl)adamantane-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

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